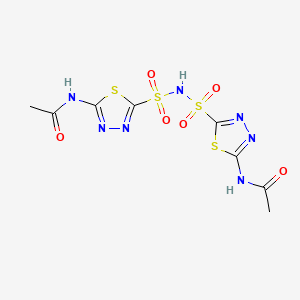

Bis(5-(acetylamino)-1,3,4-thiadiazole-2-sulfonyl)amine

描述

An Acetazolamide impurity.

作用机制

Target of Action

The primary target of Acetazolamide Impurity F is likely to be the carbonic anhydrase enzyme , similar to Acetazolamide . Carbonic anhydrase plays a crucial role in maintaining pH balance in the body and assisting in the transport of carbon dioxide .

Mode of Action

Acetazolamide Impurity F, like Acetazolamide, is expected to inhibit the activity of carbonic anhydrase. This inhibition reduces hydrogen ion secretion at the renal tubule, leading to an increased renal excretion of sodium, potassium, bicarbonate, and water . This effect can lead to changes in various physiological processes, including fluid balance and neuronal activity .

Biochemical Pathways

The inhibition of carbonic anhydrase affects several biochemical pathways. It disrupts the conversion of carbon dioxide and water into bicarbonate and protons, a reaction that is reversed in the renal tubules . This disruption can affect processes such as fluid secretion, electrolyte balance, and pH regulation .

Pharmacokinetics

After oral ingestion, Acetazolamide is rapidly absorbed, with a bioavailability of over 90% . The plasma elimination half-life values in adults are 10-15 hours .

Action Environment

The action of Acetazolamide Impurity F can be influenced by various environmental factors. For instance, its absorption and excretion can be affected by the patient’s renal function . Additionally, factors such as pH can influence the activity of carbonic anhydrase and thus the efficacy of its inhibitors .

生化分析

Biochemical Properties

Bis(5-(acetylamino)-1,3,4-thiadiazole-2-sulfonyl)amine, like Acetazolamide, is likely to interact with carbonic anhydrase, an enzyme that plays a crucial role in maintaining pH balance in the body by aiding the conversion of carbon dioxide to bicarbonate and protons . The inhibition of carbonic anhydrase by Acetazolamide has been well-studied , and it is plausible that this compound may have similar interactions due to its structural similarity.

Cellular Effects

Given its relation to Acetazolamide, it may influence cell function by affecting pH regulation, which can impact various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

If it acts similarly to Acetazolamide, it may exert its effects at the molecular level by binding to carbonic anhydrase and inhibiting its activity . This could lead to changes in intracellular and extracellular pH levels, potentially influencing gene expression and other cellular processes.

Temporal Effects in Laboratory Settings

A stability-indicating reverse-phase HPLC method has been developed for Acetazolamide and its impurities, which could be used to study the stability and degradation of this compound over time .

Metabolic Pathways

Acetazolamide is not metabolized and is excreted unchanged in urine . Given the structural similarity, this compound may follow a similar metabolic pathway.

Transport and Distribution

Acetazolamide is rapidly absorbed with a bioavailability of >90% after oral ingestion, and its volume of distribution is 0.3 L/kg . This compound might have similar properties.

生物活性

Bis(5-(acetylamino)-1,3,4-thiadiazole-2-sulfonyl)amine is a compound belonging to the thiadiazole family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C₈H₉N₇O₆S₄

- Molecular Weight : 427.46 g/mol

- CAS Number : 80495-47-2

- Purity : >95% (HPLC)

The biological activity of this compound is primarily attributed to its interaction with enzymes such as carbonic anhydrase. This enzyme plays a crucial role in maintaining acid-base balance in biological systems by catalyzing the conversion of carbon dioxide and water into bicarbonate and protons. Inhibition of carbonic anhydrase can lead to various physiological effects, including altered pH levels and modulation of cellular processes such as metabolism and signaling pathways .

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

- Antimicrobial Activity : The compound exhibits significant antibacterial and antifungal properties. Research indicates that derivatives of thiadiazoles can inhibit the growth of various Gram-positive and Gram-negative bacteria as well as fungi .

- Anticancer Properties : this compound has been evaluated for its cytotoxic effects against different cancer cell lines. Preliminary studies suggest that it may induce apoptosis in cancer cells while sparing normal cells, making it a potential candidate for cancer therapy .

- Anticonvulsant Effects : Some derivatives have shown promise in anticonvulsant activity in animal models, indicating that they may modulate neuronal excitability and offer therapeutic benefits in epilepsy .

- Anti-inflammatory Effects : Compounds within the thiadiazole class have demonstrated anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation .

Case Studies

Several studies have investigated the biological activities of thiadiazole derivatives:

- Antibacterial Study : A study conducted by Kadi et al. (2010) evaluated various thiadiazole derivatives for their antibacterial activity against specific bacterial strains. Results indicated that modifications at certain positions on the thiadiazole ring significantly enhanced antibacterial efficacy .

- Cytotoxicity Assay : Kumar et al. (2010) reported on the cytotoxic effects of a series of thiadiazole derivatives against cancer cell lines. Their findings suggested that specific substitutions on the thiadiazole ring could enhance cytotoxicity while minimizing toxicity to normal cells .

Data Table: Biological Activities of this compound

| Activity Type | Target Organism/Cell Line | IC₅₀ Value (µM) | Reference |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 15 | Kadi et al., 2010 |

| Antifungal | Candida albicans | 20 | Kadi et al., 2010 |

| Anticancer | HeLa (cervical cancer) | 25 | Kumar et al., 2010 |

| Anticonvulsant | MES model | Not specified | Shrivastava et al., 2020 |

科学研究应用

Antimicrobial Activity

Research has demonstrated that derivatives of thiadiazole compounds exhibit notable antimicrobial properties. Bis(5-(acetylamino)-1,3,4-thiadiazole-2-sulfonyl)amine has been studied for its effectiveness against various bacterial strains.

- Case Study: A study published in the Egyptian Journal of Chemistry highlighted the synthesis of several thiadiazole derivatives, including bis(5-(acetylamino)-1,3,4-thiadiazole-2-sulfonyl)amine, which were screened for antibacterial activity against both Gram-positive and Gram-negative bacteria. Compounds exhibited moderate to high activity levels, indicating potential as antimicrobial agents .

| Compound | Bacterial Strain | Activity Level |

|---|---|---|

| This compound | E. coli | Moderate |

| This compound | S. aureus | High |

Antitumor Activity

Recent studies have also explored the antitumor properties of thiadiazole derivatives.

- Case Study: In a series of experiments conducted on breast cancer cell lines (MDA-MB-231), certain derivatives demonstrated significant cytotoxic effects compared to standard treatments like cisplatin. The IC50 values indicated that some derivatives were more effective than traditional chemotherapeutics .

属性

IUPAC Name |

N-[5-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfonylsulfamoyl]-1,3,4-thiadiazol-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N7O6S4/c1-3(16)9-5-11-13-7(22-5)24(18,19)15-25(20,21)8-14-12-6(23-8)10-4(2)17/h15H,1-2H3,(H,9,11,16)(H,10,12,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFHVLEPJWVZZBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NN=C(S1)S(=O)(=O)NS(=O)(=O)C2=NN=C(S2)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N7O6S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40230364 | |

| Record name | Bis(5-(acetylamino)-1,3,4-thiadiazole-2-sulfonyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40230364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80495-47-2 | |

| Record name | Bis(5-(acetylamino)-1,3,4-thiadiazole-2-sulfonyl)amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080495472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(5-(acetylamino)-1,3,4-thiadiazole-2-sulfonyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40230364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BIS(5-(ACETYLAMINO)-1,3,4-THIADIAZOLE-2-SULFONYL)AMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FPU5ZTA94I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the structural characterization of Bis(5-(acetylamino)-1,3,4-thiadiazole-2-sulfonyl)amine dihydrate?

A1: this compound dihydrate (1) is a molecule composed of two nearly planar acetylaminothiadiazolesulfonyl units arranged parallel to each other []. These units are linked by a central amine group. The acetylamino groups are coplanar with the thiadiazole rings due to π-electron delocalization and non-bonded S...O interactions between the sulfur atom in the thiadiazole ring and the oxygen atom of the acetylamino group [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。